
5-(2-Hydroxyphenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyphenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, where 2-bromo-5-nitrofuran is reacted with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of a palladium catalyst . Another method includes the oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid, which can then be further functionalized .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived feedstocks. For instance, 5-hydroxymethylfurfural can be obtained from the dehydration of carbohydrates and subsequently oxidized to produce various furan derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, such as nitrofurans, halofurans, and hydroxymethylfurans .
Scientific Research Applications
5-(2-Hydroxyphenyl)furan-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)furan-2-carboxylic acid involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a precursor for various chemicals.
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of bioplastics.
Uniqueness
5-(2-Hydroxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
872052-83-0 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14) |
InChI Key |
MAXSFQOAJDMVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


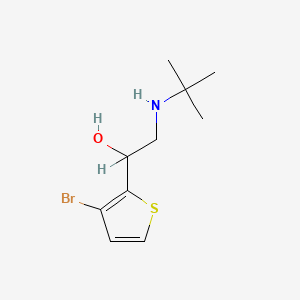
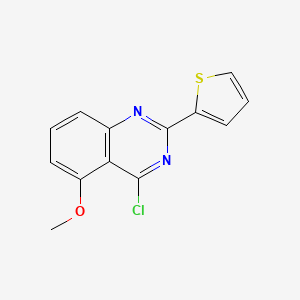
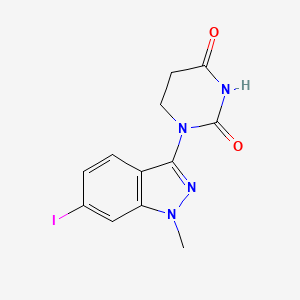
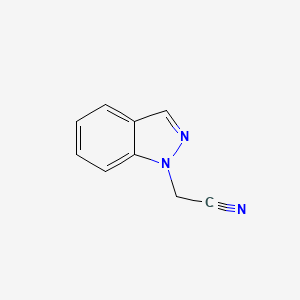

![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)
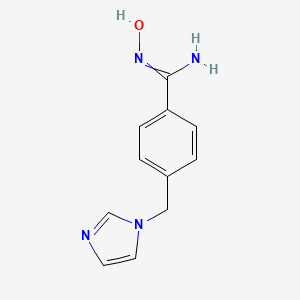

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)

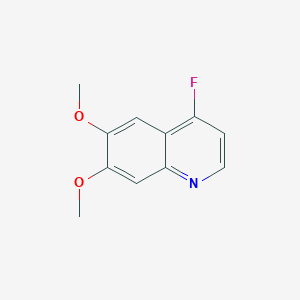
![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
